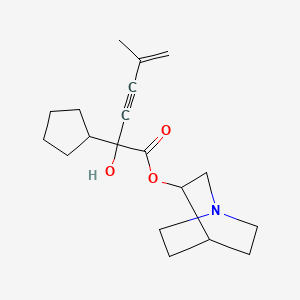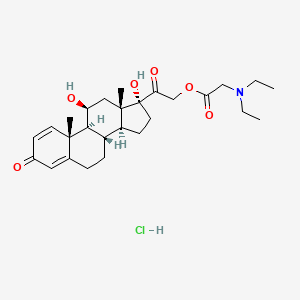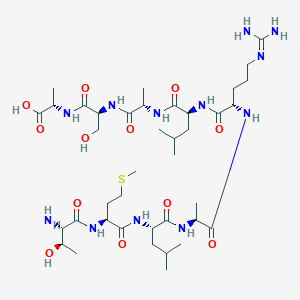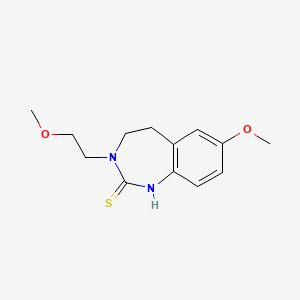
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, sedative, and anticonvulsant properties. This specific compound is characterized by the presence of a thione group at the 2-position and methoxy groups at the 7- and 3-positions, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form the benzodiazepine thione core. Subsequent functionalization with methoxy groups can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding benzodiazepine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic conditions with solvents like ethanol or methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodiazepine derivatives.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The presence of the thione group may also contribute to its unique binding properties and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione: Similar structure but with a chloro and phenyl group.
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-: Lacks the methoxy groups present in the target compound.
Uniqueness
The unique combination of methoxy groups at the 7- and 3-positions in 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-7-methoxy-3-(2-methoxyethyl)- contributes to its distinct chemical and biological properties. These modifications can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
| 87744-96-5 | |
Fórmula molecular |
C13H18N2O2S |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
7-methoxy-3-(2-methoxyethyl)-4,5-dihydro-1H-1,3-benzodiazepine-2-thione |
InChI |
InChI=1S/C13H18N2O2S/c1-16-8-7-15-6-5-10-9-11(17-2)3-4-12(10)14-13(15)18/h3-4,9H,5-8H2,1-2H3,(H,14,18) |
Clave InChI |
FZYASGLABCENOT-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CCC2=C(C=CC(=C2)OC)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


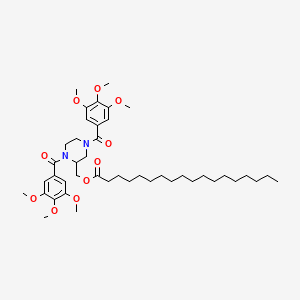
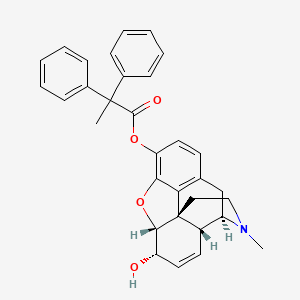

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

